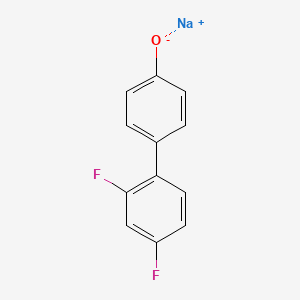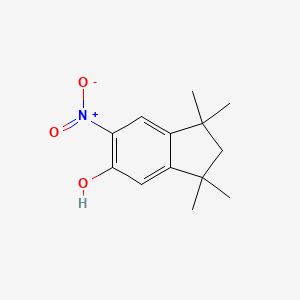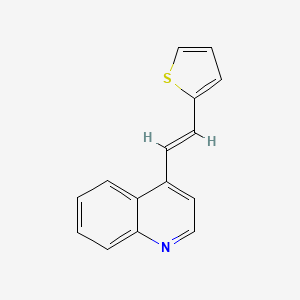
Sodium 2',4'-difluoro(1,1'-biphenyl)-4-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate is a chemical compound that belongs to the class of biphenyl derivatives Biphenyl compounds consist of two benzene rings connected by a single bond The presence of fluorine atoms at the 2’ and 4’ positions of the biphenyl structure imparts unique chemical properties to this compound
Méthodes De Préparation
The synthesis of sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dioxane, under reflux conditions .
Industrial production methods for sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
Sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Similar to other biphenyl derivatives, sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation with strong oxidizing agents can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Nucleophilic Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Applications De Recherche Scientifique
Sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate has several scientific research applications:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Biphenyl derivatives, including sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate, are used in the development of pharmaceuticals.
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mécanisme D'action
The mechanism of action of sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the compound may modulate specific signaling pathways involved in inflammation, cell proliferation, or apoptosis .
Comparaison Avec Des Composés Similaires
Sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate can be compared with other biphenyl derivatives, such as:
2,4-Difluorobiphenyl: This compound lacks the sodium and hydroxyl groups present in sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate.
2,4-Difluoro-4-hydroxybiphenyl: Similar to sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate, this compound contains hydroxyl and fluorine groups but lacks the sodium ion.
The uniqueness of sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate lies in its combination of fluorine atoms, hydroxyl group, and sodium ion, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
84145-01-7 |
|---|---|
Formule moléculaire |
C12H7F2NaO |
Poids moléculaire |
228.17 g/mol |
Nom IUPAC |
sodium;4-(2,4-difluorophenyl)phenolate |
InChI |
InChI=1S/C12H8F2O.Na/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8;/h1-7,15H;/q;+1/p-1 |
Clé InChI |
FZDUJHDGTNTZIZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)







![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)



